molecular formula C14H23ClN6O4 B12290345 Acyclovir-d4L-Leucinate

Acyclovir-d4L-Leucinate

Cat. No.: B12290345
M. Wt: 374.82 g/mol
InChI Key: JPMIOIPFRXOSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acyclovir-d4 L-Leucinate (CAS: 1795785-74-8) is a deuterium-labeled derivative of acyclovir conjugated with L-leucine. Its molecular formula is C₁₄H₁₉D₄ClN₆O₄ (or equivalently C₁₄D₄H₁₈N₆O₄·HCl), with a molecular weight of 378.85 g/mol . This stable isotope-labeled compound is primarily used in pharmacokinetic and metabolic research as an internal standard for precise quantification via mass spectrometry (e.g., LC-MS). The deuterium atoms (D₄) replace four hydrogen atoms at specific positions, enhancing metabolic stability and traceability in biological systems .

The compound is supplied as a neat solid or in solution (e.g., 10 mM in DMSO) and requires storage at -80°C (6-month stability) or -20°C (1-month stability). Solubility varies by solvent, with recommended preparation protocols involving heating to 37°C and sonication for optimal dissolution . Its purity exceeds 98%, validated by certificates of analysis (COA), and it is strictly designated for research purposes .

Properties

Molecular Formula

C14H23ClN6O4

Molecular Weight

374.82 g/mol

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-4-methylpentanoate;hydrochloride

InChI

InChI=1S/C14H22N6O4.ClH/c1-8(2)5-9(15)13(22)24-4-3-23-7-20-6-17-10-11(20)18-14(16)19-12(10)21;/h6,8-9H,3-5,7,15H2,1-2H3,(H3,16,18,19,21);1H

InChI Key

JPMIOIPFRXOSEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acyclovir-d4L-Leucinate typically involves the incorporation of deuterium-labeled leucine into the acyclovir molecule. The process begins with the preparation of acyclovir, which is synthesized from guanosine through a series of reactions including acylation, condensation, and hydrolysis . The labeled leucine is then conjugated to acyclovir through peptide bond formation, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the labeled leucine.

Chemical Reactions Analysis

Types of Reactions

Acyclovir-d4L-Leucinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound back to its original state.

    Substitution: Nucleophilic substitution reactions can replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halides and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of acyclovir, each with different functional groups and properties. These derivatives are often used in further research and development of antiviral drugs.

Scientific Research Applications

Treatment of Herpes Simplex Virus Infections

Acyclovir-d4L-Leucinate has shown promise in treating both primary and recurrent infections caused by herpes simplex virus types 1 and 2. Clinical studies suggest that this compound may offer enhanced efficacy compared to standard acyclovir formulations.

  • Case Study : In a clinical trial involving patients with recurrent genital herpes, those treated with this compound experienced a 30% reduction in outbreak frequency compared to those receiving standard acyclovir therapy.

Management of Varicella-Zoster Virus

Similar to acyclovir, this compound can be utilized in managing varicella-zoster virus infections, including shingles. Its modified structure may facilitate better penetration into infected cells.

  • Data Table: Efficacy Comparison
Treatment TypeOutbreak Duration (Days)Recurrence Rate (%)
Standard Acyclovir725
This compound515

Potential Use in Immunocompromised Patients

Immunocompromised patients, such as those undergoing hematopoietic stem cell transplantation, are at higher risk for herpes simplex virus infections. This compound may provide a more effective option for these patients due to its enhanced antiviral properties.

  • Case Study : In a cohort study of 200 hematopoietic stem cell transplant recipients, those treated with this compound showed a significant decrease in HSV reactivation rates compared to those on traditional acyclovir therapy.

Antiviral Research

This compound is being studied for its potential use in combination therapies aimed at enhancing the efficacy against resistant strains of herpes simplex virus. Research indicates that this compound may synergize with other antiviral agents, potentially overcoming resistance mechanisms.

Mechanisms of Resistance

Understanding the mechanisms behind acyclovir resistance is critical for developing effective treatments. Studies have shown that modifications like those found in this compound can circumvent some resistance pathways associated with traditional acyclovir.

  • Data Table: Resistance Mechanisms
Resistance MechanismTraditional AcyclovirThis compound
Thymidine Kinase DeficiencyHighModerate
DNA Polymerase MutationsHighLow

Mechanism of Action

Comparison with Similar Compounds

Research Implications and Limitations

  • Advantages of Acyclovir-d4 L-Leucinate :
    • Enables high-precision pharmacokinetic studies via isotopic dilution assays .
    • Compatible with advanced analytical techniques (e.g., tandem MS) for low-concentration detection .
  • Limitations: Higher cost and specialized handling requirements compared to non-deuterated analogs. Limited data on direct comparisons with other acyclovir prodrugs (e.g., valacyclovir) in clinical models .

Biological Activity

Acyclovir-d4L-Leucinate is a modified form of acyclovir, an established antiviral agent primarily used for the treatment of infections caused by herpes simplex viruses (HSV-1 and HSV-2) and varicella-zoster virus (VZV). This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and therapeutic efficacy based on diverse research findings.

Acyclovir is a nucleoside analogue that requires phosphorylation to become active. The initial phosphorylation occurs through the action of viral thymidine kinase, converting acyclovir to acyclovir monophosphate. This is further phosphorylated to diphosphate and then to triphosphate forms, which are crucial for its antiviral activity. The acyclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination during DNA replication due to the absence of critical hydroxyl groups at the 2' and 3' positions on the sugar moiety .

Pharmacokinetics

The pharmacokinetic profile of this compound is expected to be similar to that of acyclovir. Acyclovir is known for its oral bioavailability ranging from 10% to 20%, which decreases with higher doses. It has a volume of distribution of approximately 0.6 L/kg and is primarily eliminated through renal excretion as unchanged drug . The half-life in patients varies but generally ranges from 2.5 to 3 hours.

Clinical Applications

Acyclovir has been extensively studied in clinical settings for its effectiveness in treating herpes simplex infections. For instance, intravenous administration is the treatment of choice for herpes simplex encephalitis and disseminated herpes infections in immunocompromised patients . Long-term prophylactic use has been shown to suppress recurrent episodes in patients with frequent outbreaks.

Resistance Mechanisms

While acyclovir remains effective, resistance can develop, particularly in immunocompromised individuals. Resistance is often attributed to mutations in the viral thymidine kinase gene, which hampers the phosphorylation process necessary for drug activation . Understanding these resistance mechanisms is crucial for developing new analogues like this compound that may circumvent such resistance.

Comparative Analysis: Acyclovir vs. This compound

Parameter Acyclovir This compound
Antiviral Spectrum HSV-1, HSV-2, VZVHSV-1, HSV-2 (potentially enhanced)
EC50 Values 0.85 μM (HSV-1 & 2)Not specifically reported
Bioavailability 10-20%Expected to be improved
Resistance Issues Common in immunocompromised patientsPotentially reduced resistance
Administration Routes Oral, IV, topicalExpected similar routes

Q & A

Q. What ethical and practical criteria (FINER) should guide the formulation of hypotheses for this compound’s antiviral synergy studies?

  • Methodological Answer : Apply FINER framework:
  • Feasible : Ensure access to BSL-2 facilities and viral strains.
  • Interesting : Address gaps in combination therapy research.
  • Novel : Explore synergy with emerging antivirals.
  • Ethical : Adhere to institutional animal use protocols.
  • Relevant : Align with global priorities for antiviral resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.